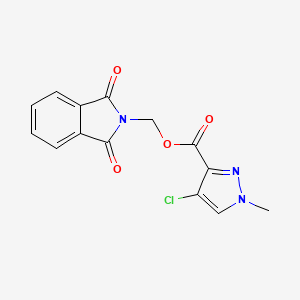![molecular formula C16H11Br2ClO3 B10878925 (2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B10878925.png)
(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 2-chlorobenzoic acid to obtain 3,5-dibromo-2-chlorobenzoic acid . This intermediate is then subjected to a series of reactions, including esterification and subsequent coupling with acrylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-chlorobenzoic acid: Shares structural similarities but lacks the acrylic acid moiety.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is unique due to its combination of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H11Br2ClO3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(E)-3-[3,5-dibromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11Br2ClO3/c17-12-7-10(5-6-15(20)21)16(13(18)8-12)22-9-11-3-1-2-4-14(11)19/h1-8H,9H2,(H,20,21)/b6-5+ |
Clave InChI |
WZAUBFFZRGLARX-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)/C=C/C(=O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)
